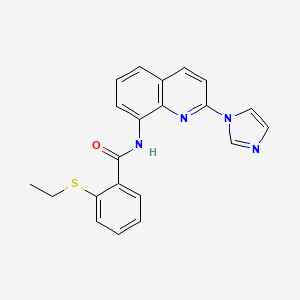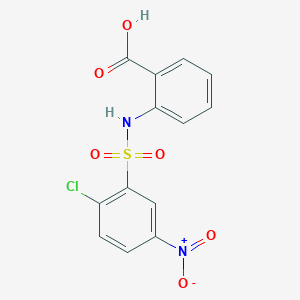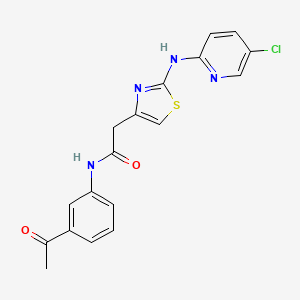
(Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate, also known as BCMCP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BCMCP belongs to the family of pyridine derivatives, which are widely used in medicinal chemistry and other related fields.
作用机制
The mechanism of action of (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as acetylcholinesterase and lipoxygenase. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate can cause changes in the levels of various biochemical markers such as cytokines, prostaglandins, and reactive oxygen species. It has also been found to cause changes in the levels of neurotransmitters such as dopamine, serotonin, and acetylcholine. In terms of physiological effects, (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate has been found to cause changes in behavior, locomotion, and cognitive function in animal models.
实验室实验的优点和局限性
One of the main advantages of using (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate in lab experiments is its broad range of potential applications in various fields. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one of the limitations of using (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are many potential future directions for research on (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate. One area of interest is the development of novel derivatives of (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate with improved properties such as increased solubility and potency. Another area of interest is the investigation of the mechanisms of action of (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate, which could lead to the discovery of new targets for drug development. Additionally, further studies are needed to explore the potential applications of (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate in fields such as agriculture and material science.
合成方法
The synthesis of (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate involves the reaction of 2-chloro-3-pyridinecarboxylic acid with benzyl isocyanate and formaldehyde. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is obtained after purification using column chromatography. The yield of (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate obtained through this method is around 60%.
科学研究应用
(Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate has been found to exhibit antimicrobial, antifungal, and anticancer properties. It has also been investigated for its potential use as an anti-inflammatory agent, and for the treatment of neurological disorders such as Alzheimer's disease.
In agriculture, (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate has been found to have herbicidal properties, and can be used as a selective herbicide for the control of weeds. In material science, (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate has been studied for its potential use as a building block for the synthesis of novel materials such as polymers and supramolecular assemblies.
属性
IUPAC Name |
[2-(benzylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-14-12(7-4-8-17-14)15(20)21-10-13(19)18-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVRCZMGRNPDSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Cyclobutyl-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,4-diazepane](/img/structure/B2459517.png)
![1-(3-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2459519.png)

![N-(4-ethoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2459526.png)

![N-(1-cyanocyclopentyl)-2-[ethyl({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)amino]acetamide](/img/structure/B2459529.png)

![9-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2459531.png)
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2459532.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B2459533.png)
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)butanoic acid](/img/structure/B2459534.png)
![(8S,11R,13S,14S,17S)-17-(1,1-Difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B2459536.png)
![N-[[3-(2,5-Dihydropyrrol-1-yl)phenyl]methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2459538.png)
